2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Overview
Description
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyrrole, characterized by the presence of two methyl groups at positions 2 and 5, and two formyl groups at positions 3 and 4 on the pyrrole ring.
Mechanism of Action
Target of Action
The primary targets of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
It’s worth noting that pyrrole derivatives have been found to enhance cell-specific productivity in certain contexts
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde plays a significant role in biochemical reactions, particularly as a derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amino acids . It reacts with primary amino groups under mild conditions to form stable adducts, which can be easily detected and quantified. This compound interacts with enzymes and proteins that contain primary amino groups, facilitating the analysis of amino acid composition in biological samples.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with primary amino groups in biomolecules. This interaction leads to the formation of stable adducts, which can be detected and analyzed using HPLC. The compound’s ability to form these adducts makes it a valuable tool for studying amino acid composition and protein modifications in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors to consider. The compound is known to be stable under dark and inert atmosphere conditions at room temperature . Over time, it may degrade if exposed to light or reactive environments, which can affect its efficacy in biochemical reactions. Long-term studies are needed to assess the compound’s stability and its impact on cellular function in both in vitro and in vivo settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde typically involves the reaction of pyrrole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The methyl groups can participate in electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3)
Major Products:
Oxidation: 2,5-Dimethyl-1H-pyrrole-3,4-dicarboxylic acid.
Reduction: 2,5-Dimethyl-1H-pyrrole-3,4-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Scientific Research Applications
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 2,5-Dimethylpyrrole-3,4-dicarbaldehyde
- 3,4-Diformyl-2,5-dimethylpyrrole
- 2,5-Dimethyl-1-phenyl-pyrrole-3,4-dicarbaldehyde
Uniqueness: Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(3-10)8(4-11)6(2)9-5/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZUXWJEWKBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401982 | |
Record name | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56139-74-3 | |
Record name | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56139-74-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde interact with amino acids, and what are the downstream effects for analysis?
A1: this compound reacts with primary amines, including those found in amino acids, forming fluorescent derivatives. [, ] This reaction improves the detectability of amino acids in techniques like high-performance liquid chromatography (HPLC) coupled with UV detection. [, , ] The enhanced sensitivity allows for the quantification of trace amounts of amino acids in complex matrices like dietary supplements and food products. [, ]
Q2: Can you provide details on the structural characterization of this compound?
A2: While the provided research focuses on the application of this compound, it lacks specific details regarding its molecular formula, weight, and spectroscopic data. Further investigation into chemical databases or literature focused on its synthesis and characterization would be required for this information.
Q3: Are there specific analytical methods associated with the use of this compound?
A3: The research highlights the use of this compound as a pre-column derivatization reagent for HPLC with UV detection. [, , ] This method involves reacting the target amino acids with the compound before injecting them into the HPLC system. The resulting derivatives exhibit improved chromatographic separation and UV absorbance, facilitating both qualitative and quantitative analysis. [, , ]
Q4: What are the potential applications of this compound in food chemistry and analysis?
A4: The research suggests that this compound shows promise for determining amino acid content in various matrices. For example, one study demonstrated its use in analyzing octopamine and tyramine levels in dietary supplements and phytoextracts. [] Another study highlighted its potential for determining amino acid composition in both new and commercially available food supplements. [] These applications are crucial for quality control, nutritional labeling accuracy, and ensuring food safety.
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